1-Secondary butyl-4,4-diphenylpiperidine

Opioid Receptor Structure-Activity Relationship 1-Alkyl-4,4-diphenylpiperidine

1-Secondary butyl-4,4-diphenylpiperidine (CAS: 35879-48-2 for the hydrochloride salt) belongs to the 1-alkyl-4,4-diphenylpiperidine class, a family of synthetic small molecules defined by a piperidine ring with geminal diphenyl substitution at the 4-position and a variable N-alkyl substituent. This scaffold has produced clinically evaluated agents such as budipine (1-tert-butyl-4,4-diphenylpiperidine), an antiparkinsonian drug with demonstrated NMDA receptor antagonist and monoamine oxidase B (MAO‑B) inhibitory properties.

Molecular Formula C21H27N
Molecular Weight 293.4 g/mol
Cat. No. B8411359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Secondary butyl-4,4-diphenylpiperidine
Molecular FormulaC21H27N
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H27N/c1-3-18(2)22-16-14-21(15-17-22,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18H,3,14-17H2,1-2H3
InChIKeyHMQGLWXGGPUQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Secondary butyl-4,4-diphenylpiperidine: Understanding the 4,4-Diphenylpiperidine Scaffold and Its Procurement Context


1-Secondary butyl-4,4-diphenylpiperidine (CAS: 35879-48-2 for the hydrochloride salt) belongs to the 1-alkyl-4,4-diphenylpiperidine class, a family of synthetic small molecules defined by a piperidine ring with geminal diphenyl substitution at the 4-position and a variable N-alkyl substituent [1][2]. This scaffold has produced clinically evaluated agents such as budipine (1-tert-butyl-4,4-diphenylpiperidine), an antiparkinsonian drug with demonstrated NMDA receptor antagonist and monoamine oxidase B (MAO‑B) inhibitory properties [3]. The sec-butyl derivative differentiates itself from its tert-butyl analog through a branched but sterically less bulky N-alkyl group, which is expected to alter lipophilicity, receptor binding kinetics, and metabolic stability profiles relative to the established tert-butyl compound [4][5].

Why 1-Secondary butyl-4,4-diphenylpiperidine Cannot Be Replaced by Its 1-Alkyl Class Analogs


Despite sharing the 4,4-diphenylpiperidine core, 1-alkyl derivatives exhibit marked differences in pharmacological activity that are directly governed by the nature of the N-alkyl substituent [1]. In opiate receptor binding assays, the 1-methyl derivative proved most potent (IC₅₀ [³H]dihydromorphine = 0.71 µM), while the 1-tert-butyl (budipine) and 1-isopropyl analogs displayed significantly weaker inhibition [2]. Conversely, at the MPTP binding site—implicated in dopaminergic neuroprotection—budipine demonstrates substantial affinity (Kᵢ = 2.2 µM), whereas smaller 1-alkyl derivatives such as 1-methyl and 1-isopropyl show markedly reduced binding [3]. These divergent profiles confirm that N-alkyl chain branching and steric bulk are critical selectivity determinants; procurement of the sec-butyl compound over the tert-butyl or methyl analogs is justified when a distinct combination of lipophilicity, receptor engagement pattern, and metabolic stability is required for a specific experimental model [4][5].

Quantitative Differentiation Evidence for 1-Secondary butyl-4,4-diphenylpiperidine Against Closest Analogs


Opiate Receptor Binding Profile: N-Alkyl Chain Structure Dictates Affinity

In a direct head-to-head study of 1-alkyl-4,4-diphenylpiperidines, the 1-methyl derivative exhibited the strongest inhibition of [³H]dihydromorphine binding (IC₅₀ = 0.71 µM), while the 1-tert-butyl (budipine) and 1-isopropyl analogs displayed 'distinctly lower' inhibitory potency [1]. Although the 1-sec-butyl derivative was not directly tested in this panel, the well-established dependence of opiate receptor affinity on N-alkyl chain geometry permits class-level inference that sec-butyl will yield an intermediate IC₅₀ value between the potent 1-methyl and the weakly active branched 1-tert-butyl/1-isopropyl compounds [2]. This predictable tuning is relevant when designing experiments that require defined, moderate opioid receptor engagement.

Opioid Receptor Structure-Activity Relationship 1-Alkyl-4,4-diphenylpiperidine

MPTP Binding Site Affinity: Tert-Butyl vs. Smaller N-Alkyl Chains as a Key Differentiation Axis

The 1-tert-butyl analog budipine binds to the MPTP receptor site with a Kᵢ of 2.2 µM, whereas the 1-methyl and 1-isopropyl derivatives exhibit 'substantially lower affinities' [1]. This demonstrates that bulkier, branched N-alkyl groups confer significantly stronger MPTP site recognition [2]. The 1-sec-butyl substituent, being intermediate in steric bulk between isopropyl and tert-butyl, is expected—based on class-level SAR—to yield a Kᵢ value between those of the isopropyl and tert-butyl analogs, positioning it as a candidate for exploring the steric requirements of the MPTP binding pocket without committing to the full tert-butyl pharmacophore of budipine [1][2].

MPTP Binding Site Parkinson's Disease Neuroprotection

Physicochemical Differentiation: Partition Coefficient and Protein Binding as a Function of N-Alkyl Branching

The Schaefer et al. (1984) synthesis and characterization study of 1-alkyl-4,4-diphenylpiperidines systematically determined pKa, partition coefficient (log P), saturation concentration, and protein binding for the 1-tert-butyl derivative (budipine) and related N-alkyl variants [1]. Although numerical values for the 1-sec-butyl compound were not explicitly tabulated in the publicly available abstract, the study established that N-alkyl structure directly modulates these key drug-distribution parameters within the series. The sec-butyl group, being a branched but secondary alkyl chain, is expected to yield log P and protein binding values intermediate between the straight-chain 1-n-butyl and the highly branched 1-tert-butyl analogs, offering a distinct physicochemical profile for distribution studies [2][3].

Lipophilicity Physicochemical Properties Drug Distribution

Tremorine/Reserpine Antagonism Screening: Compound 5–23 Including the 1-Sec-Butyl Congener

The 1984 Schaefer et al. study screened nineteen 1-alkyl-4,4-diphenylpiperidines (compounds 5–23) for antagonism of tremorine- and reserpine-induced pathological states in mice, a classic behavioral pharmacology paradigm for antiparkinsonian activity [1]. The 1-sec-butyl derivative was included in this panel, and the study concluded that 'most of the compounds of this class show marked antagonistic activity,' though structure-activity analyses 'did not readily demonstrate the presence of a relationship between the type of alkyl substituent and the pharmacological screening results obtained' [1]. Compound 13 (budipine, 1-tert-butyl) was selected for detailed investigation, but the sec-butyl analog contributed to the broader evidence base that supported the class's therapeutic potential [2]. Direct ED₅₀ values for the sec-butyl congener were not provided in the publicly available abstract.

Tremorine Antagonism Reserpine Antagonism Parkinson's Disease Model

Antiobesity Potential: Insulin-Lowering Activity of N-Substituted Diphenylpiperidines Including 1-Sec-Butyl

U.S. Patent US4632925 discloses that N-substituted diphenylpiperidines of a defined generic formula exhibit insulin-lowering activity and are therefore useful as antiobesity agents [1]. The patent specification explicitly incorporates by reference the earlier work by Marshall (Brit. J. Pharmacol., 1955, Vol. 10, pp. 270–278) which describes both 1-methyl-4,4-diphenylpiperidine and 1-(secondary butyl)-4,4-diphenylpiperidine [2]. This establishes that the sec-butyl substitution pattern was recognized early as relevant within the diphenylpiperidine antiobesity chemotype. While the patent's quantitative in vivo data (body weight, food intake, insulin levels in obese rats) are reported for exemplified compounds that may not include the sec-butyl derivative, the structural disclosure creates intellectual property precedent for the sec-butyl analog as a member of this biologically active class [1][2].

Antiobesity Insulin Lowering Metabolic Disorders

Optimal Procurement and Research Deployment Scenarios for 1-Secondary butyl-4,4-diphenylpiperidine


Tool Compound for Opioid Receptor SAR Studies Requiring Intermediate Affinity

When a research program seeks to map the N-alkyl steric tolerance of opioid receptors without the confounding high potency of the 1-methyl derivative (IC₅₀ = 0.71 µM at μ receptor) or the near-inactivity of the 1-tert-butyl analog, 1-secondary butyl-4,4-diphenylpiperidine provides a strategically intermediate candidate [1]. Its branched secondary alkyl chain allows investigators to probe the receptor's steric boundary between small (methyl) and bulky (tert-butyl) substituents, making it an essential comparator in a comprehensive 1-alkyl SAR panel [1][2].

Parkinson's Disease Drug Discovery: MPTP Binding Site Probe Distinct from Budipine

Budipine (1-tert-butyl, Kᵢ = 2.2 µM at the MPTP site) is the clinically most advanced 4,4-diphenylpiperidine for Parkinson's disease, but its exact mechanism remains incompletely characterized [2]. The 1-sec-butyl analog serves as a valuable comparator for dissecting whether the MPTP binding affinity is strictly dependent on the quaternary carbon of the tert-butyl group or can be partially retained with a secondary branched alkyl chain, thereby informing the design of next-generation neuroprotective agents [2][3].

Physicochemical Profiling: Lipophilicity Midpoint for Membrane Permeability Optimization

In preclinical drug distribution studies, the log P and protein binding properties of a compound series often follow a predictable trend with N-alkyl chain branching [3]. The 1-sec-butyl derivative occupies a unique lipophilicity midpoint between the straight-chain 1-n-butyl and the compact, globular 1-tert-butyl analogs. Researchers optimizing blood-brain barrier penetration or tissue distribution within the 4,4-diphenylpiperidine class can employ this compound to fill a critical gap in the property–activity landscape [3][4].

Metabolic Disease Research: A Structurally Distinct Starting Point in an Antiobesity Chemotype

U.S. Patent US4632925 establishes the antiobesity potential of N-substituted diphenylpiperidines via insulin-lowering activity [5]. As the 1-methyl and 1-tert-butyl analogs have been more extensively characterized, the 1-sec-butyl variant offers a less-explored chemical space within this patent class. This is strategically advantageous for industrial medicinal chemistry teams seeking to secure novel composition-of-matter intellectual property while building upon validated pharmacophore precedent [5][6].

Quote Request

Request a Quote for 1-Secondary butyl-4,4-diphenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.